Cas no 832744-40-8 (Benzene, 1-[[3-[(4-hexylphenyl)ethynyl]phenyl]ethynyl]-3-(phenylethynyl)-)
832744-40-8 structure
Product Name:Benzene, 1-[[3-[(4-hexylphenyl)ethynyl]phenyl]ethynyl]-3-(phenylethynyl)-
CAS No:832744-40-8
MF:C36H30
MW:462.623409748077
CID:673778
PubChem ID:71415700
Update Time:2025-04-19
Benzene, 1-[[3-[(4-hexylphenyl)ethynyl]phenyl]ethynyl]-3-(phenylethynyl)- Chemical and Physical Properties
Names and Identifiers
-
- Benzene, 1-[[3-[(4-hexylphenyl)ethynyl]phenyl]ethynyl]-3-(phenylethynyl)-
- 1-hexyl-4-[2-[3-[2-[3-(2-phenylethynyl)phenyl]ethynyl]phenyl]ethynyl]benzene
- 1-[(4-Hexylphenyl)ethynyl]-3-{[3-(phenylethynyl)phenyl]ethynyl}benzene
- 832744-40-8
- DTXSID80835110
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- Inchi: 1S/C36H30/c1-2-3-4-6-13-31-18-20-32(21-19-31)23-25-34-15-10-17-36(29-34)27-26-35-16-9-14-33(28-35)24-22-30-11-7-5-8-12-30/h5,7-12,14-21,28-29H,2-4,6,13H2,1H3
- InChI Key: YMFBKDJBIGCWPS-UHFFFAOYSA-N
- SMILES: C(CCC)CCC1C=CC(C#CC2C=CC=C(C#CC3C=CC=C(C#CC4C=CC=CC=4)C=3)C=2)=CC=1
Computed Properties
- Exact Mass: 462.234750957g/mol
- Monoisotopic Mass: 462.234750957g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 36
- Rotatable Bond Count: 11
- Complexity: 837
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 11.6
- Topological Polar Surface Area: 0Ų
Benzene, 1-[[3-[(4-hexylphenyl)ethynyl]phenyl]ethynyl]-3-(phenylethynyl)- Related Literature
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
832744-40-8 (Benzene, 1-[[3-[(4-hexylphenyl)ethynyl]phenyl]ethynyl]-3-(phenylethynyl)-) Related Products
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